molecular formula C10H14BrFNO3P B14905276 Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate

Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate

Cat. No.: B14905276
M. Wt: 326.10 g/mol
InChI Key: IIAJRTVOENXAQQ-UHFFFAOYSA-N
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Description

Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate (CAS: 2416421-43-5) is a bromopyridine-containing phosphonate ester with the molecular formula C₁₀H₁₄BrFNO₃P and a molecular weight of 326.10 g/mol. It is characterized by a fluoromethylphosphonate group attached to the 2-position of a 6-bromopyridine ring.

Key structural features:

  • 6-Bromopyridinyl moiety: Enhances electron-withdrawing properties and facilitates nucleophilic aromatic substitution.
  • Fluoromethylphosphonate group: Provides hydrolytic stability compared to phosphate esters while mimicking their geometry and charge distribution .

Properties

Molecular Formula

C10H14BrFNO3P

Molecular Weight

326.10 g/mol

IUPAC Name

2-bromo-6-[diethoxyphosphoryl(fluoro)methyl]pyridine

InChI

InChI=1S/C10H14BrFNO3P/c1-3-15-17(14,16-4-2)10(12)8-6-5-7-9(11)13-8/h5-7,10H,3-4H2,1-2H3

InChI Key

IIAJRTVOENXAQQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=NC(=CC=C1)Br)F)OCC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Analogues

Diethyl (Fluoromethyl)phosphonate (CAS: 96857-55-5)
  • Molecular formula : C₅H₁₂FO₃P (MW: 170.12 g/mol).
  • Key differences : Lacks the bromopyridine substituent, resulting in lower molecular weight and reduced aromatic reactivity. Primarily used as a building block for fluorinated phosphonates in medicinal chemistry .
  • Applications : Intermediate in synthesizing fluorinated agrochemicals and enzyme inhibitors .
Diethyl ((4S,5S)-4-(Fluoromethyl)-2-oxooxazolidin-5-yl)phosphonate (22a/b)
  • Structural features: Oxazolidinone ring fused with fluoromethylphosphonate.
  • NMR data (³¹P δ = 15.86–15.62 ppm) indicate distinct electronic environments compared to the bromopyridine derivative (δ ≈ 17–23 ppm) .
  • Applications: Studied for antibacterial activity due to oxazolidinone’s role in ribosomal binding .
Diethyl [2-Bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate
  • Structural features : Coumarin-linked β-phosphonyl-α,β-unsaturated ketone.
  • Key differences : The coumarin moiety confers fluorescence and photochemical activity, absent in the bromopyridine derivative. Reacts with diamines to form heterocycles, unlike the bromopyridine compound’s cross-coupling reactivity .
  • Applications : Anticancer and antimicrobial agent development .

Physicochemical Properties

Property Target Compound Diethyl (Fluoromethyl)phosphonate Coumarin-linked Phosphonate
Molecular Weight (g/mol) 326.10 170.12 ~350 (estimated)
Boiling Point (°C) Not reported 195.2 >250 (decomposes)
LogP (Lipophilicity) ~2.5 (estimated) 1.1 ~3.0
Key Functional Group 6-Bromopyridinyl Fluoromethyl Coumarin
  • Lipophilicity : The bromopyridine group increases logP compared to simpler fluoromethylphosphonates, enhancing membrane permeability .

Biological Activity

Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C10H12BrFNO3P and a molecular weight of 325.1 g/mol. The synthesis typically involves the reaction of 6-bromopyridine with fluoromethylphosphonic acid derivatives under controlled conditions to yield the desired phosphonate compound.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phosphonate group is known to mimic phosphate groups in biological systems, allowing it to participate in biochemical pathways.

Antimicrobial Activity

Research indicates that similar phosphonates exhibit antimicrobial properties. For instance, compounds with fluorinated moieties have demonstrated significant activity against various bacterial strains. The presence of bromine may enhance the lipophilicity of the compound, potentially improving membrane permeability and bioactivity against pathogens .

Anticancer Properties

Phosphonates have been studied for their anticancer effects. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest. Studies on related compounds have shown promising results against human cancer cell lines, suggesting that this compound could exhibit similar properties .

Case Studies

  • Antibacterial Activity : A study on fluorinated aziridine phosphonates showed that compounds similar to this compound exhibited significant antibacterial effects against E. coli and Kocuria spp., with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL .
  • Anticancer Studies : Research on aminophosphonates indicated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as therapeutic agents . For example, a derivative with a similar structure showed an IC50 of 9.71 μM against HeLa cells, indicating considerable efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntibacterialTBDThis study
Aminophosphonate derivative (R)-(4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl)-phosphonic acidAntimalarial0.074Cheviet et al., 2020
Sulfonamide-containing aminophosphonateAnticancer9.71Zhang et al., 2020
Fluorinated aziridine phosphonatesAntibacterial12.5PMC10385471

Q & A

Q. What are the optimal synthetic routes for Diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate?

  • Methodological Answer : The synthesis typically involves phosphonylation of bromopyridine derivatives. For example, phosphonyl halides or triethyl phosphite can react with halogenated pyridines under nucleophilic substitution conditions. Key steps include:
  • Substrate Preparation : Start with 6-bromo-2-fluoromethylpyridine. Ensure purity via column chromatography (≥97% by GC) to avoid side reactions .
  • Phosphonylation : Use diethyl phosphite in dry acetonitrile with a base (e.g., NEt₃) to deprotonate intermediates. Reflux at 80–85°C for 3–5 hours yields the target compound .
  • Purification : Flash chromatography (EtOAc/MeOH gradients) achieves >95% purity. Typical yields range from 40% to 60%, depending on halogen reactivity and steric hindrance .
    Table 1 : Reaction Optimization Parameters
ConditionExample ValuesReference
SolventCH₃CN, toluene
Temperature80–85°C (reflux)
Catalyst/BaseNEt₃ (1.2–3.0 equiv.)
Reaction Time3–12 hours

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify pyridine protons (δ 7.5–8.5 ppm) and fluoromethyl groups (δ 4.5–5.5 ppm for -CH₂F). Phosphonate ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂) confirm successful synthesis .
  • ³¹P NMR : A singlet near δ 18–22 ppm confirms the phosphonate group. Proton decoupling resolves splitting from adjacent fluorine atoms .
  • X-ray Crystallography : For structural validation, single-crystal analysis provides bond lengths (C-Br: ~1.89 Å, P-O: ~1.48 Å) and angles. Data-to-parameter ratios >10:1 ensure reliability .

Advanced Research Questions

Q. How can conflicting NMR data for phosphonate intermediates be resolved?

  • Methodological Answer : Discrepancies in ³¹P NMR shifts (e.g., δ 18 vs. 22 ppm) often arise from solvent polarity or hydrogen bonding. To resolve:
  • Standardization : Run spectra in deuterated DMSO or CDCl₃ for consistency .
  • Decoupling Techniques : Apply ¹H decoupling to eliminate splitting from adjacent protons. For fluorinated analogs, ¹⁹F-³¹P coupling constants (²J ~70–80 Hz) must be accounted for .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., diethyl (4-chlorobenzyl)phosphonate, δ 20.5 ppm) .

Q. What computational methods elucidate the reaction mechanism of phosphonylation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and intermediates. Key steps:
  • Nucleophilic Attack : Simulate the phosphite lone pair attacking the pyridine’s brominated carbon. Activation energies correlate with experimental yields .
  • Solvent Effects : Include polarizable continuum models (PCM) to assess solvent interactions. Acetonitrile stabilizes charged intermediates better than toluene .
  • Kinetic Isotope Effects (KIE) : Deuterated substrates validate proposed mechanisms (e.g., KIE >1 indicates rate-limiting proton transfer) .

Q. How does the fluoromethyl group influence antimicrobial activity in phosphonate derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Electron-Withdrawing Effects : The -F group increases electrophilicity, enhancing binding to microbial enzymes (e.g., dihydrofolate reductase). Activity correlates with LogP values (optimal ~2.5) .
  • Bioisosteric Replacement : Compare fluoromethyl vs. chloromethyl analogs. Fluorine’s smaller size improves membrane permeability but reduces halogen bonding .
    Table 2 : Antimicrobial Activity Data (Example)
DerivativeMIC (μg/mL) vs. E. coliReference
Fluoromethyl12.5
Chloromethyl25.0

Q. What strategies improve regioselectivity in bromopyridine phosphonylation?

  • Methodological Answer :
  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the pyridine’s C-3 position, directing phosphonylation to C-2 .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent undesired substitution .
  • Photocatalysis : Visible-light-promoted reactions with Ru(bpy)₃²⁺ enhance selectivity for electron-deficient positions .

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